1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Physical Chemistry Medicinal Chemistry Property Prediction

1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate (CAS 1221818-73-0, C₁₇H₂₁NO₆, MW 335.35) is a piperidine derivative featuring a benzyl group at the 1-position, methyl esters at the 3- and 5-positions, and a benzyl carbamate at the ring nitrogen. It belongs to the piperidine tricarboxylate class, which includes widely studied derivatives such as 1-tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate (CAS 595555-70-7).

Molecular Formula C17H21NO6
Molecular Weight 335.356
CAS No. 1221818-73-0
Cat. No. B594847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate
CAS1221818-73-0
Molecular FormulaC17H21NO6
Molecular Weight335.356
Structural Identifiers
SMILESCOC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C17H21NO6/c1-22-15(19)13-8-14(16(20)23-2)10-18(9-13)17(21)24-11-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3
InChIKeyJRNSRTLQWPKQIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate (CAS 1221818-73-0) as a Research Chemical and Synthetic Intermediate


1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate (CAS 1221818-73-0, C₁₇H₂₁NO₆, MW 335.35) is a piperidine derivative featuring a benzyl group at the 1-position, methyl esters at the 3- and 5-positions, and a benzyl carbamate at the ring nitrogen . It belongs to the piperidine tricarboxylate class, which includes widely studied derivatives such as 1-tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate (CAS 595555-70-7) .

Why Generic Substitution of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate (CAS 1221818-73-0) is Not Advisable


Substituting this compound with a generic piperidine derivative is not straightforward due to its specific substitution pattern. The benzyl carbamate (Cbz) protecting group at the 1-position, combined with the two methyl ester groups at the 3- and 5-positions, creates a unique steric and electronic environment. This specific combination of protecting groups is distinct from other piperidine tricarboxylates, such as the tert-butyl analogue (CAS 595555-70-7) . The presence of the benzyl group, in particular, can influence the compound's physicochemical properties and its behavior in synthetic applications, making it non-interchangeable with other piperidine tricarboxylates .

Quantitative Evidence for the Differentiation of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate (CAS 1221818-73-0)


Molecular Weight and Predicted Physicochemical Profile vs. Tert-Butyl Analogue

The benzyl-substituted compound exhibits a higher molecular weight (335.35 g/mol) compared to its direct analogue, 1-tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate (301.34 g/mol) . This is accompanied by predicted differences in lipophilicity, with a consensus Log P of 1.74 for the target compound versus a lower predicted Log P for the tert-butyl analogue due to its smaller and less hydrophobic N-substituent .

Physical Chemistry Medicinal Chemistry Property Prediction

Predicted Boiling Point and Density vs. Tert-Butyl Analogue

Computational predictions indicate a significantly higher boiling point for the target compound (451.9±45.0 °C) compared to the tert-butyl analogue (no published prediction found). The predicted density is 1.237±0.06 g/cm³ [1].

Physical Chemistry Process Chemistry Purification

Topological Polar Surface Area (TPSA) and Rotatable Bond Count vs. Tert-Butyl Analogue

The target compound has a calculated Topological Polar Surface Area (TPSA) of 82.14 Ų and 8 rotatable bonds . In contrast, the tert-butyl analogue has the same TPSA of 82.14 Ų but only 6 rotatable bonds . This difference in rotatable bonds is due to the larger and more flexible benzyl group.

Medicinal Chemistry Drug Design ADME Prediction

Research and Industrial Applications for 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate (CAS 1221818-73-0)


Synthetic Intermediate for Piperidine-Based Pharmaceuticals

This compound serves as a versatile building block in the synthesis of complex piperidine derivatives, which are a core structure in numerous FDA-approved drugs . The orthogonal protecting groups (benzyl carbamate and methyl esters) allow for selective deprotection and functionalization, making it a valuable intermediate in multi-step organic synthesis .

Property-Dependent Screening in Drug Discovery

The predicted physicochemical properties, including its Log P of 1.74 and TPSA of 82.14 Ų , position this compound within a favorable range for drug-likeness. These properties can be leveraged in initial screens for central nervous system (CNS) or peripherally acting drug candidates, where specific lipophilicity and polarity are required.

Reference Standard for Analytical Method Development

With a standard purity of 95% or higher from commercial suppliers , this compound can be used as a reference standard in the development of analytical methods such as HPLC, LC-MS, or GC. Its distinct retention time and spectral properties, compared to analogues, aid in the calibration and validation of these systems.

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